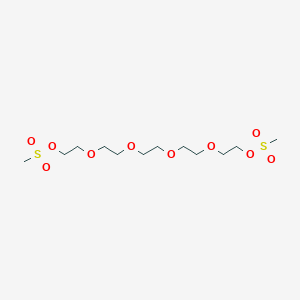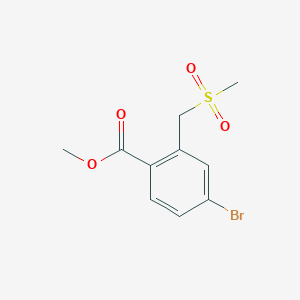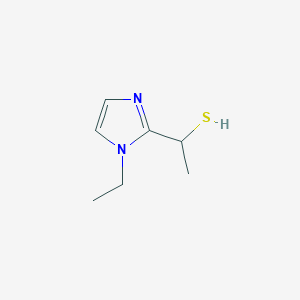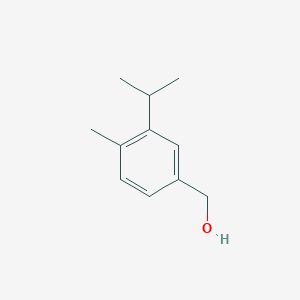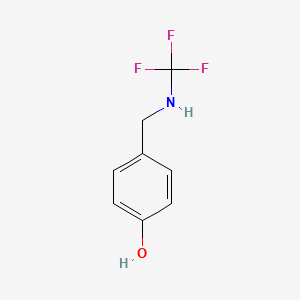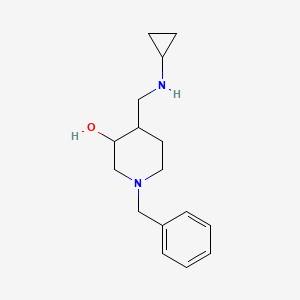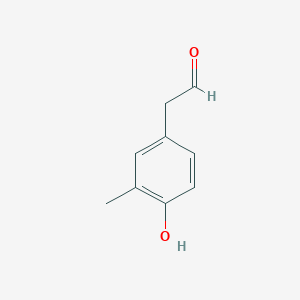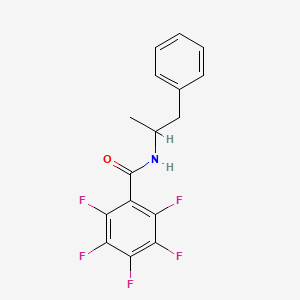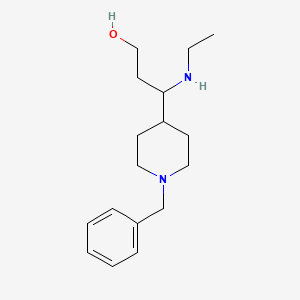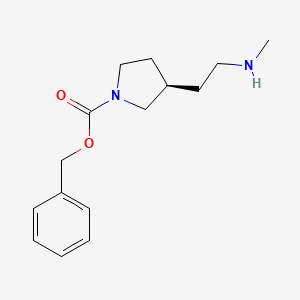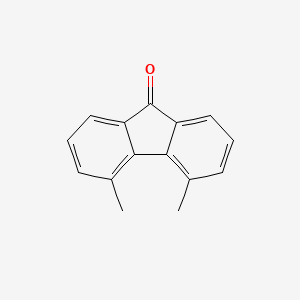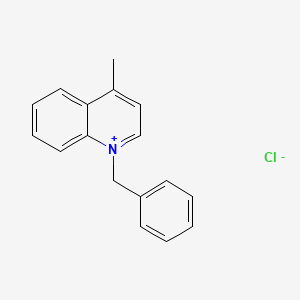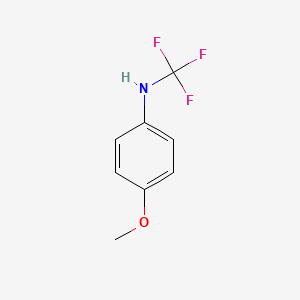
4-methoxy-N-(trifluoromethyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methoxy-N-(trifluoromethyl)aniline is an organic compound that belongs to the class of anilines It is characterized by the presence of a methoxy group (-OCH3) and a trifluoromethyl group (-CF3) attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-(trifluoromethyl)aniline can be achieved through several methods. One common approach involves the nucleophilic substitution of a halogenated precursor with a methoxy group and a trifluoromethyl group. For example, starting with 4-chloro-N-(trifluoromethyl)aniline, the chlorine atom can be replaced by a methoxy group using a suitable nucleophile under controlled conditions .
Another method involves the reduction of nitroarenes. In this approach, a nitroarene precursor with the desired substituents is reduced to the corresponding aniline derivative using reducing agents such as hydrogen gas in the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as nitration, reduction, and nucleophilic substitution, with careful control of reaction parameters to minimize by-products and maximize efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
4-methoxy-N-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: The nitro group in precursor compounds can be reduced to form the aniline derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or iron powder (Fe) with hydrochloric acid (HCl) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield quinones, while reduction of nitro precursors results in the corresponding aniline derivatives .
Wissenschaftliche Forschungsanwendungen
4-methoxy-N-(trifluoromethyl)aniline has several scientific research applications:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Pharmaceuticals: The compound is investigated for its potential as an intermediate in the synthesis of drugs with antitumor and antiviral activities.
Materials Science: It is used in the development of novel materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of 4-methoxy-N-(trifluoromethyl)aniline involves its interaction with molecular targets through various pathways. As a nucleophile, it can participate in covalent bond formation with electrophilic centers in target molecules. Additionally, the trifluoromethyl group can enhance the compound’s lipophilicity, affecting its distribution and interaction within biological systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-methoxy-5-(trifluoromethyl)aniline: Similar in structure but with different positional isomers of the methoxy and trifluoromethyl groups.
4-(trifluoromethyl)aniline: Lacks the methoxy group, resulting in different chemical properties and reactivity.
Uniqueness
The methoxy group provides electron-donating properties, while the trifluoromethyl group imparts electron-withdrawing effects, creating a unique balance that can be exploited in various chemical reactions and applications .
Eigenschaften
Molekularformel |
C8H8F3NO |
|---|---|
Molekulargewicht |
191.15 g/mol |
IUPAC-Name |
4-methoxy-N-(trifluoromethyl)aniline |
InChI |
InChI=1S/C8H8F3NO/c1-13-7-4-2-6(3-5-7)12-8(9,10)11/h2-5,12H,1H3 |
InChI-Schlüssel |
YPDYFAZQOWKCOK-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)NC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


